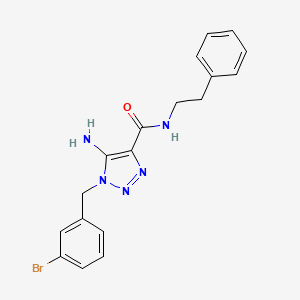

5-amino-1-(3-bromobenzyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

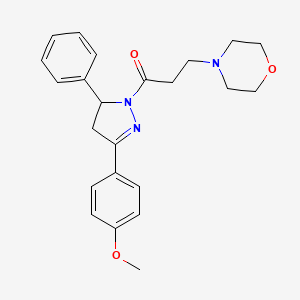

The compound “5-amino-1-(3-bromobenzyl)-N-phenethyl-1H-1,2,3-triazole-4-carboxamide” is a type of organic compound known as a triazole. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are used in a wide range of applications, including as building blocks in synthetic chemistry and as active components in pharmaceuticals .

Synthesis Analysis

The synthesis of triazole compounds often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition or “click” reaction. This reaction is highly reliable and produces 1,2,3-triazoles with high yield and selectivity .Molecular Structure Analysis

The molecular structure of a triazole includes a five-membered ring with three nitrogen atoms and two carbon atoms. The specific substituents on the ring (in this case, an amino group, a bromobenzyl group, and a phenethyl carboxamide group) can greatly influence the properties of the compound .Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions, thanks to their multiple reactive sites. For example, the amino group (-NH2) can act as a base or nucleophile, while the carboxamide group (-CONH2) can participate in acid-base reactions or form hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of a triazole compound like this one would depend on its specific substituents. Factors that could be influenced by these groups include the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Anticancer Research

Triazole derivatives have been synthesized and evaluated for their anticancer properties against a wide range of cancer types. These compounds have shown promising results in inhibiting cancer cell growth, highlighting their potential as anticancer agents. For instance, a study explored the synthesis of new triazole derivatives and assessed their anticancer activity against a panel of 60 cancer cell lines, emphasizing the versatility of triazole compounds in cancer research (Bekircan et al., 2008).

Synthesis and Peptidomimetics

The chemistry of triazoles, including the synthesis and application of triazole-based scaffolds for the development of peptidomimetics or biologically active compounds, is a significant area of study. One protocol developed utilizes ruthenium-catalyzed cycloaddition for creating protected versions of triazole amino acids, which are then employed in synthesizing triazole-containing dipeptides and inhibitors (Ferrini et al., 2015).

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is another critical area of investigation. Several studies have synthesized novel triazole compounds and evaluated their effectiveness against various bacterial and fungal strains. This research underscores the potential of triazole derivatives as antimicrobial agents, contributing valuable insights into the development of new antibiotics (Jadhav et al., 2017).

Solid-Phase Synthesis Applications

Triazole derivatives have been applied in solid-phase synthesis, offering a method for creating C-terminal peptide amides under mild conditions. This approach demonstrates the versatility of triazole compounds in facilitating complex chemical syntheses, which is crucial for advancing drug discovery and development processes (Albericio & Bárány, 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-(2-phenylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O/c19-15-8-4-7-14(11-15)12-24-17(20)16(22-23-24)18(25)21-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLCXNPXZSSDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481127.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2481133.png)

![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)

![8-chloro-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2481148.png)